molecular formula C8H20Cl2N2O B2477950 1-(2-Methoxyethyl)-1,4-diazepane;dihydrochloride CAS No. 2172786-50-2

1-(2-Methoxyethyl)-1,4-diazepane;dihydrochloride

Cat. No. B2477950
CAS RN: 2172786-50-2
M. Wt: 231.16
InChI Key: FCVVYNHYOYDIMQ-UHFFFAOYSA-N
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Description

The compound is a type of oligonucleotide therapeutic (ONT), which is a diverse group of short synthetic nucleic acid–based molecules . ONT molecules exploit innovative intracellular molecular strategies to create novel treatments for a variety of medical conditions .


Synthesis Analysis

The synthesis of similar compounds involves techniques such as reversible addition–fragmentation chain transfer (RAFT) and polyaddition . These methods have been used to synthesize thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as small-angle and wide-angle X-ray scattering (SAXS, WAXS) .


Chemical Reactions Analysis

Chemical reactions involving similar compounds can be complex and involve various factors such as sequence, route, dosage, target population, and co-medications .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Scientific Research Applications

Chiral-pool Synthesis and Receptor Ligands

  • Synthesis from Amino Acids : Researchers synthesized 1,4-diazepanes with various substituents, following a late-stage diversification strategy. This process involved the intramolecular coupling of amino acids, leading to the formation of seven-membered rings. This synthesis has relevance in developing σ1 receptor ligands (Fanter et al., 2017).

Stereochemistry in β-Lactam Derivatives

  • Formation and Analysis : The mechanism and stereochemistry involved in forming β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines were investigated, providing insights into the formation of these compounds (Wang et al., 2001).

Synthesis of Rho–Kinase Inhibitor Intermediate

  • Synthesis for Drug Development : A practical synthesis method for (S)-tert-butyl 3-methyl-1,4-di­azepane-1-carboxylate was established, which is a key intermediate for the Rho–kinase inhibitor K-115. This showcases the compound's role in drug development (Gomi et al., 2012).

Olefin Epoxidation

  • Catalysis in Chemical Reactions : Manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane, have been studied for their role in catalyzing olefin epoxidation reactions. This research highlights its application in chemical synthesis (Sankaralingam & Palaniandavar, 2014).

Multicomponent Synthesis

  • Synthesis of Diazepane Systems : A two-step approach involving a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution was used to synthesize diazepane systems. This method is significant for efficiently constructing complex molecules (Banfi et al., 2007).

Mechanism of Action

The mechanism of action for similar compounds involves the recognition of RNA by complementary base pairing . This allows synthetic oligonucleotides to control the expression of genes that impact disease .

Safety and Hazards

The safety and hazards associated with similar compounds are typically assessed using specific regulatory guidelines . The immunogenic properties of ONTs could be influenced by various factors .

Future Directions

The future directions for similar compounds involve substantial improvements of known synthetic protocols . Ongoing clinical trials are likely to decisively test the adequacy of our current generation of antisense nucleic acid technologies and highlight areas where more basic research is needed .

properties

IUPAC Name

1-(2-methoxyethyl)-1,4-diazepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-11-8-7-10-5-2-3-9-4-6-10;;/h9H,2-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVVYNHYOYDIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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